molecular formula C64H114N10O14 B148606 Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- CAS No. 138240-77-4

Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)-

Cat. No. B148606
M. Wt: 1247.6 g/mol
InChI Key: LIHJQIQNBOBQOY-JSGKDDSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- is a cyclic polypeptide that was first isolated from the fungus Tolypocladium inflatum in 1971. It is a potent immunosuppressant that has been used in the treatment of various autoimmune diseases and in organ transplantation. Cyclosporin has been the subject of extensive scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized.

Mechanism Of Action

Cyclosporin works by inhibiting the activity of T cells, which are a type of immune cell that plays a key role in the immune response. Specifically, cyclosporin binds to a protein called cyclophilin, which is found inside T cells. This complex then inhibits an enzyme called calcineurin, which is required for the activation of T cells. This leads to a decrease in the production of cytokines, which are signaling molecules that play a key role in the immune response.

Biochemical And Physiological Effects

Cyclosporin has a number of biochemical and physiological effects. In addition to its immunosuppressive properties, cyclosporin has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of certain cancer cells. However, cyclosporin can have negative effects on the kidneys, liver, and cardiovascular system, and long-term use can lead to an increased risk of infection and cancer.

Advantages And Limitations For Lab Experiments

Cyclosporin has a number of advantages and limitations for use in lab experiments. One advantage is its ability to specifically target T cells, which makes it a useful tool for studying the immune system. However, its immunosuppressive properties can also be a limitation, as it can interfere with the normal functioning of the immune system. In addition, the complex structure of cyclosporin can make it difficult to synthesize and purify, which can limit its availability for use in experiments.

Future Directions

There are a number of future directions for research on cyclosporin. One area of research is the development of new immunosuppressive drugs that are more effective and have fewer side effects than cyclosporin. Another area of research is the study of the molecular mechanisms of immunosuppression, which could lead to the development of new treatments for autoimmune diseases and organ transplantation. Finally, there is a need for more research on the long-term effects of cyclosporin use, particularly in terms of its effects on the immune system and the risk of infection and cancer.

Synthesis Methods

Cyclosporin is a complex molecule with a highly specific structure. The synthesis of cyclosporin is a challenging task that requires a multi-step process. The first step in the synthesis of cyclosporin involves the preparation of the cyclic peptide backbone. This is achieved by solid-phase peptide synthesis using protected amino acids. The side chains are then added using various chemical reactions, including esterification, amidation, and alkylation. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Cyclosporin has been extensively studied for its immunosuppressive properties. It has been used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn's disease. Cyclosporin has also been used in organ transplantation to prevent rejection. In addition to its clinical applications, cyclosporin has been used in scientific research to study the immune system and the mechanisms of immunosuppression.

properties

CAS RN

138240-77-4

Product Name

Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)-

Molecular Formula

C64H114N10O14

Molecular Weight

1247.6 g/mol

IUPAC Name

(3S,6S,9S,12S,18S,24S,27S,30S,33R)-18-[(1R)-1-hydroxyethyl]-21-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-3,7,13,16,22,25,31-heptamethyl-6,9,12,27,30-pentakis(2-methylpropyl)-24,33-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C64H114N10O14/c1-25-26-27-41(16)53(77)52-58(81)68-50(43(18)75)61(84)69(19)33-49(76)70(20)46(30-36(6)7)56(79)66-44(28-34(2)3)59(82)71(21)47(31-37(8)9)55(78)65-42(17)64(87)88-54(40(14)15)63(86)72(22)48(32-38(10)11)57(80)67-45(29-35(4)5)60(83)73(23)51(39(12)13)62(85)74(52)24/h25-26,34-48,50-54,75,77H,27-33H2,1-24H3,(H,65,78)(H,66,79)(H,67,80)(H,68,81)/b26-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52?,53-,54-/m1/s1

InChI Key

LIHJQIQNBOBQOY-JSGKDDSNSA-N

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)[C@@H](C)O)O

SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O

Canonical SMILES

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O

synonyms

2-Thr-5-Leu-8-Hiv-10-Leu-cyclosporin
cyclosporin, Thr(2)-Leu(5)-Hiv(8)-Leu(10)-
cyclosporin, threonyl(2)-leucyl(5)-2-hydroxyisovalyl(8)-leucine(10)-
SDZ 214-103
SDZ-214-103

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.